molecular formula C18H21FN2OS B4432988 [4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

[4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B4432988
M. Wt: 332.4 g/mol
InChI Key: PQVWJWLCENINDO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazinomethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperazinomethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-Fluorophenyl)piperazinomethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thienylmethanone group in 4-(4-Fluorophenyl)piperazinomethanone distinguishes it from other similar compounds.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-2-3-17-12-14(13-23-17)18(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWJWLCENINDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
Reactant of Route 5
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[4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
Reactant of Route 6
[4-(4-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

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